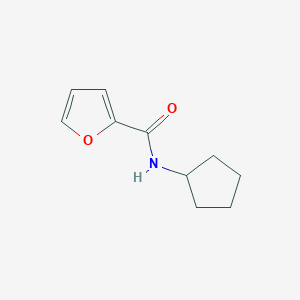

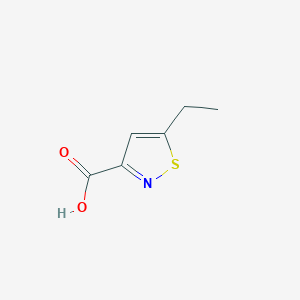

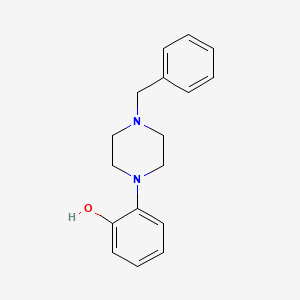

![molecular formula C5H8O B6618947 bicyclo[1.1.1]pentan-1-ol CAS No. 22287-25-8](/img/structure/B6618947.png)

bicyclo[1.1.1]pentan-1-ol

Vue d'ensemble

Description

Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The structure has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . A practical general reaction has been reported that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light . No additional additives or catalysts are needed .Applications De Recherche Scientifique

Bioisostere Potential and Synthesis Methods

Bicyclo[1.1.1]pentanes, including bicyclo[1.1.1]pentan-1-ol, are recognized for their role as bioisosteres, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds. Recent advancements in synthetic methods have enabled the direct synthesis of these compounds from [1.1.1]propellane, which is pivotal for their integration into pharmaceutically relevant structures (Hughes et al., 2019). Additionally, a novel method for radical acylation with aldehydes provides straightforward access to bicyclo[1.1.1]pentane ketones, useful in drug discovery (Qing Li et al., 2022).

Chiral Synthesis and Functionalization

The synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes has been developed, addressing the challenge of creating stereogenic centers adjacent to the bicyclo[1.1.1]pentane scaffold. This is significant for the synthesis of bioactive compounds like phenylglycine and tarenflurbil (Wong et al., 2019). Furthermore, the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens new avenues for accessing chiral substituted bicyclo[1.1.1]pentanes (Garlets et al., 2020).

Advancements in Cross-Coupling Techniques

The development of continuous flow-enabled synthesis of bicyclo[1.1.1]pentane trifluoroborate salts and their utilization in metallaphotoredox cross-couplings represent a significant step in creating biaryl isosteres (VanHeyst et al., 2020). Additionally, new methodologies for radical-mediated difunctionalization of propellane further expand the possibilities for synthesizing diverse bicyclo[1.1.1]pentane derivatives (Wu et al., 2021).

Potential in High Energy Density Materials

Theoretical studies on polynitrobicyclo[1.1.1]pentanes have highlighted their potential as high energy density materials (HEDMs), particularly for defense applications. These studies focused on the properties like detonation velocities, densities, and thermal stabilities of these compounds (Ghule et al., 2011).

Mécanisme D'action

Target of Action

Bicyclo[1.1.1]pentan-1-ol (BCP) is a bioisostere for para-substituted benzene rings in drug design . It has been used as a substitute for commonplace para-substituted arenes . The primary targets of BCP are therefore the same as those of the compounds it is designed to mimic.

Mode of Action

BCP interacts with its targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows BCP to fit into the same binding sites and interact with the same molecular targets as the original compound . The exact mode of action will depend on the specific compound that BCP is replacing.

Biochemical Pathways

BCP affects the same biochemical pathways as the compounds it is designed to mimic. By substituting for para-substituted arenes, BCP can influence a wide range of biochemical pathways . The exact pathways affected will depend on the specific compound that BCP is replacing.

Pharmacokinetics

BCP has been found to confer various beneficial properties compared with their aromatic "parents" . These include enhanced solubility, membrane permeability, and reduced metabolic susceptibility . These properties can improve the absorption, distribution, metabolism, and excretion (ADME) of the compounds in which BCP is incorporated .

Result of Action

The molecular and cellular effects of BCP’s action will depend on the specific compound that BCP is replacing. In general, bcp has been found to exhibit equivalent biological activity to the parent drug . In some cases, BCP analogues have even shown higher activity, better solubility, and improved metabolic stability .

Action Environment

The action, efficacy, and stability of BCP can be influenced by various environmental factors. For example, the presence of other drugs can impact the effectiveness of BCP through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of BCP .

Propriétés

IUPAC Name |

bicyclo[1.1.1]pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUWETRSZDNLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

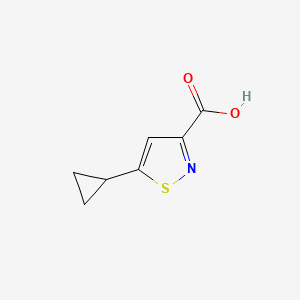

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)

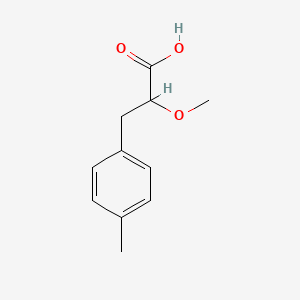

![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)

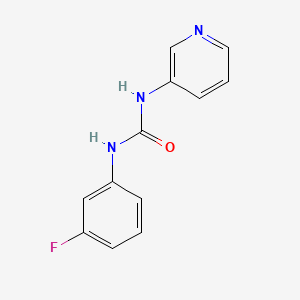

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)